molecular formula C20H20N4OS B2742280 8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2191266-41-6

8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B2742280
CAS RN: 2191266-41-6
M. Wt: 364.47
InChI Key: GBKQZLGIQJOZKW-UHFFFAOYSA-N
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Description

8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in brain function, and its dysregulation has been implicated in a variety of neurological disorders. TBOA has been used extensively in scientific research to study the role of glutamate transporters in these disorders.

Scientific Research Applications

Photocatalysis for Hydrogen Evolution

The compound’s structure suggests potential as a photocatalyst for hydrogen evolution via water splitting. Recent research has focused on tuning its sulfide oxidation properties. Specifically, 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) derivatives have been investigated. By introducing sulfonyl groups, researchers have created dual acceptor copolymers with enhanced photocatalytic efficiency. For instance, the polymer PBDTTS-1SO exhibited remarkable activities, including a high apparent quantum yield at 500 nm .

Biologically Active Compounds

Thiophene-based analogs have fascinated scientists due to their potential as biologically active compounds. While specific studies on our compound are limited, exploring its interactions with biological systems could reveal novel applications in drug discovery and medicinal chemistry .

Antimicrobial Properties

Thiophene derivatives have demonstrated antimicrobial activity. Investigating the effects of our compound against bacteria, fungi, or viruses could provide valuable insights for pharmaceutical development .

Analgesic and Anti-Inflammatory Effects

Given the diverse pharmacological properties of thiophenes, it’s worth exploring whether our compound exhibits analgesic or anti-inflammatory effects. Such applications could contribute to pain management and inflammation control .

Antihypertensive Potential

Thiophenes have been investigated as potential antihypertensive agents. Our compound’s unique structure may offer advantages in this context, warranting further investigation .

Material Science and Optoelectronics

Thiophenes find applications beyond medicine. They are used in material science—for example, as corrosion inhibitors for metals. Additionally, their incorporation into light-emitting diodes (LEDs) highlights their relevance in optoelectronic devices .

properties

IUPAC Name

(4-thiophen-2-ylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c25-20(15-5-3-14(4-6-15)19-2-1-11-26-19)24-16-7-8-17(24)13-18(12-16)23-10-9-21-22-23/h1-6,9-11,16-18H,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKQZLGIQJOZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CC=CS4)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

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